2-Hydroxyaclacinomycin A
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Overview
Description
2-Hydroxyaclacinomycin A is a natural product found in Streptomyces galilaeus with data available.
Scientific Research Applications
Aclacinomycin 10-Hydroxylase and Anthracycline Biosynthesis : Aclacinomycin 10-hydroxylase, a methyltransferase homologue, is involved in the biosynthesis of anthracycline antibiotics, including 2-Hydroxyaclacinomycin A. These antibiotics are important for their use in chemotherapy. The enzyme catalyzes the hydroxylation of the C-10 carbon atom of 15-demethoxy-ϵ-rhodomycin, a crucial step in producing β-rhodomycin. The mechanism involves S-adenosyl-l-methionine as a cofactor and represents a unique example of AdoMet-dependent hydroxylation reaction, a novel function for this cofactor in the biochemical pathway (Jansson et al., 2005).
Anticancer Activity of Anthracycline Derivatives : Research on 11-hydroxyaclacinomycin X (ID-6105), a novel anthracycline derivative, has shown potent anticancer activities against a range of cancer cell lines. The compound, produced by a hybrid biosynthetic approach, has demonstrated significant antitumor effects in experimental tumor models, surpassing the efficacy of doxorubicin in certain cases. This suggests potential applications of this compound derivatives in cancer therapy (Lee et al., 2007).
Crystal Structure of Aclacinomycin-10-Hydroxylase : The crystal structure of aclacinomycin-10-hydroxylase, involved in the biosynthesis of anthracyclines, reveals insights into its function and mechanism. Understanding this structure is crucial for the development of novel anthracycline antibiotics and can inform the therapeutic application of this compound (Jansson et al., 2003).
Properties
CAS No. |
79127-36-9 |
---|---|
Molecular Formula |
C42H53NO16 |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24,27-31,35,39-40,44,46-47,50,52H,8-10,14-16H2,1-7H3 |
InChI Key |
OPLSIDPSRWNQIH-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Synonyms |
2-hydroxyaclacinomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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